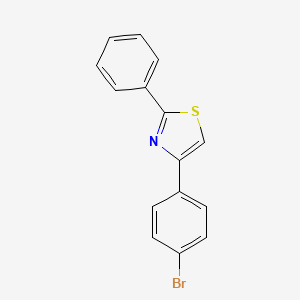

4-(4-Bromophenyl)-2-phenyl-1,3-thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and their molecular structures were confirmed by physicochemical and spectral characteristics . Another study reported the synthesis of a secondary alcohol derivative through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, the molecular structures of synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . A crystal structure of a related compound, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)-2-sulfanylprop-2-enamide, has been reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, 4-(4-Bromophenyl)-thiazol-2-amine derivatives were evaluated for their in vitro antimicrobial activity and anticancer activity . Another study reported the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol .科学的研究の応用

Synthesis and Biological Activity

4-(4-Bromophenyl)-2-phenyl-1,3-thiazole derivatives have been synthesized for biological efficacy evaluation. Conventional methods and microwave irradiation are used in the synthesis process, with structures confirmed by IR and NMR spectroscopy (Rodrigues & Bhalekar, 2015).

Hydrogen-Bonding Networks

Studies on 2-amino-4-phenyl-1,3-thiazole derivatives, closely related to this compound, reveal insights into their solid-state packing arrays and hydrogen-bonding networks. This research provides valuable information about different packing motifs and hydrogen-bonding interactions (Lynch et al., 2002).

Corrosion Inhibition

The thiazole derivative this compound has been investigated for its corrosion inhibition performance on iron. Quantum chemical and molecular dynamics simulation studies provide insights into the interactions between this molecule and the metal surface, supporting its use as a corrosion inhibitor (Kaya et al., 2016).

Steel Corrosion Inhibition

Further studies on similar compounds in acidic media have been conducted to understand their inhibition activity. Such research aids in the development of effective corrosion inhibitors for steel, emphasizing the potential of thiazole derivatives in industrial applications (Obot et al., 2016).

Antimicrobial Activity

Research on this compound derivatives has demonstrated significant antimicrobial activities, including against Mycobacterium tuberculosis. This suggests potential applications in developing new antimicrobial agents (Ulusoy et al., 2002).

Direct Arylation in Organic Synthesis

The compound is also explored in organic synthesis, particularly in the palladium-catalyzed direct arylation of thiazoles with aryl bromides. This process is pivotal in creating complex organic molecules for various applications (Yokooji et al., 2003).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been shown to exhibit antimicrobial and anticancer activities . The compound’s targets could be various proteins or enzymes involved in these biological processes.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, they may inhibit the function of certain proteins or enzymes, disrupting the normal functioning of cells.

Biochemical Pathways

Given its potential antimicrobial and anticancer activities , it may affect pathways related to cell division, growth, and survival. The downstream effects could include inhibition of cell proliferation and induction of cell death.

Pharmacokinetics

A study on similar compounds has shown promising adme properties . These properties impact the bioavailability of the compound, determining how much of the administered dose reaches its target sites in the body.

Result of Action

Similar compounds have been shown to exhibit antimicrobial and anticancer activities . This suggests that the compound may have the ability to kill or inhibit the growth of microbes and cancer cells.

特性

IUPAC Name |

4-(4-bromophenyl)-2-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNS/c16-13-8-6-11(7-9-13)14-10-18-15(17-14)12-4-2-1-3-5-12/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRRTAIYVFVIKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}butanoic acid](/img/structure/B2929130.png)

![2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2929131.png)

![N-Methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine](/img/structure/B2929133.png)

![Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate](/img/structure/B2929134.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(diethylamino)acetamide](/img/structure/B2929142.png)

![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2929145.png)